6-Bromo-2,7-dichloroquinazoline
Overview
Description
6-Bromo-2,7-dichloroquinazoline: is a heterocyclic compound with the molecular formula C8H3BrCl2N2 . It is a derivative of quinazoline, which is a bicyclic compound consisting of fused benzene and pyrimidine rings.
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2,7-dichloroquinazoline are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is believed to interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, it is expected that the specific pathways and their downstream effects will be identified .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As research progresses, more information about the specific effects of this compound at the molecular and cellular level will become available .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,7-dichloroquinazoline typically involves the reaction of 2,7-dichloroquinazoline with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Bromo-2,7-dichloroquinazoline can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinazolines can be obtained.
Oxidation Products: Oxidized derivatives with altered functional groups on the quinazoline ring.
Reduction Products: Reduced forms of the compound with hydrogenated nitrogen atoms.
Scientific Research Applications
Chemistry: 6-Bromo-2,7-dichloroquinazoline is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of novel materials with unique electronic and optical properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of drugs targeting various biological pathways. It has shown promise in the development of anticancer agents, antimicrobial drugs, and enzyme inhibitors .
Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers with specific properties .
Comparison with Similar Compounds
- 6-Chloro-2,7-dibromoquinazoline
- 6-Fluoro-2,7-dichloroquinazoline
- 6-Iodo-2,7-dichloroquinazoline
Comparison: 6-Bromo-2,7-dichloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in drug design and material science .
Properties
IUPAC Name |
6-bromo-2,7-dichloroquinazoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEAOBLDQOPTNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1Br)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.